Malonyldaidzin is a malonylated isoflavone glycoside found predominantly in soybeans (Glycine max). [, ] It is a conjugate of daidzein, an isoflavone aglycone, with a malonyl group attached to the 6″-O position of the glucose moiety. [, ]
Malonyldaidzin, along with other malonyl isoflavones, constitutes a major portion of the total isoflavones in soybean seeds. [, ] These compounds are known for their potential health benefits, including antioxidant activity, [, ] and are relevant to plant-microbe interactions in the rhizosphere. []
Malonyldaidzin is known to undergo conversion and degradation reactions, particularly under alkaline conditions and elevated temperatures. [] This conversion primarily involves the removal of the malonyl group, resulting in the formation of daidzin. [, , ] Furthermore, malonyldaidzin can be converted into 6″-O-acetyldaidzin by decarboxylation in N, N-dimethylformamide. []
Malonyldaidzin is thermally unstable and readily converts to daidzin under heat treatment. [, ] The kinetics of this conversion follows a first-order reaction under ultra-high temperature processing. [] Malonyldaidzin also exhibits a high rate constant for degradation compared to malonylgenistin. [] Its solubility in water is relatively low, but it can be extracted using solvents like methanol and ethanol. [, ]
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